Cas no 180044-46-6 (2-(thiophen-2-ylmethanesulfonyl)acetic Acid)

2-(thiophen-2-ylmethanesulfonyl)acetic Acid 化学的及び物理的性質
名前と識別子
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- Acetic acid, [(2-thienylmethyl)sulfonyl]-
- 2-(thiophen-2-ylmethanesulfonyl)acetic Acid
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計算された属性
- せいみつぶんしりょう: 219.98644
じっけんとくせい
- PSA: 71.44
2-(thiophen-2-ylmethanesulfonyl)acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39949-0.1g |
2-[(thiophen-2-yl)methanesulfonyl]acetic acid |
180044-46-6 | 95% | 0.1g |
$132.0 | 2023-02-10 | |
Enamine | EN300-39949-5.0g |
2-[(thiophen-2-yl)methanesulfonyl]acetic acid |
180044-46-6 | 95% | 5.0g |
$1364.0 | 2023-02-10 | |
Enamine | EN300-39949-0.05g |
2-[(thiophen-2-yl)methanesulfonyl]acetic acid |
180044-46-6 | 95% | 0.05g |
$88.0 | 2023-02-10 | |
Enamine | EN300-39949-10.0g |
2-[(thiophen-2-yl)methanesulfonyl]acetic acid |
180044-46-6 | 95% | 10.0g |
$2024.0 | 2023-02-10 | |
TRC | B588800-50mg |
2-(thiophen-2-ylmethanesulfonyl)acetic Acid |
180044-46-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-39949-1.0g |
2-[(thiophen-2-yl)methanesulfonyl]acetic acid |
180044-46-6 | 95% | 1.0g |
$470.0 | 2023-02-10 | |
Enamine | EN300-39949-2.5g |
2-[(thiophen-2-yl)methanesulfonyl]acetic acid |
180044-46-6 | 95% | 2.5g |
$923.0 | 2023-02-10 | |
Chemenu | CM469763-250mg |
2-(thiophen-2-ylmethanesulfonyl)acetic acid |
180044-46-6 | 95%+ | 250mg |
$246 | 2023-02-02 | |
Chemenu | CM469763-1g |
2-(thiophen-2-ylmethanesulfonyl)acetic acid |
180044-46-6 | 95%+ | 1g |
$592 | 2023-02-02 | |
A2B Chem LLC | AV29560-1g |
[(Thien-2-ylmethyl)sulfonyl]acetic acid |
180044-46-6 | 95% | 1g |
$530.00 | 2024-04-20 |
2-(thiophen-2-ylmethanesulfonyl)acetic Acid 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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8. Book reviews
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
2-(thiophen-2-ylmethanesulfonyl)acetic Acidに関する追加情報
2-(Thiophen-2-ylmethanesulfonyl)acetic Acid: A Comprehensive Overview
2-(Thiophen-2-ylmethanesulfonyl)acetic acid, identified by the CAS number 180044-46-6, is a chemically synthesized compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a thiophene ring, a methanesulfonyl group, and an acetic acid moiety. The integration of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial development.
The molecular structure of 2-(Thiophen-2-ylmethanesulfonyl)acetic acid is notable for its aromatic thiophene ring, which contributes to its stability and reactivity. The methanesulfonyl group attached to the thiophene ring introduces a sulfonamide-like functionality, enhancing the compound's ability to participate in various chemical reactions. Additionally, the acetic acid moiety provides carboxylic acid characteristics, which can be further modified or utilized in synthetic processes. This combination of functional groups makes the compound versatile and suitable for a wide range of applications.
Recent studies have highlighted the potential of 2-(Thiophen-2-ylmethanesulfonyl)acetic acid in the field of drug discovery. Researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The compound's ability to form stable bonds with other molecules makes it an ideal candidate for designing drugs targeting specific biological pathways. Furthermore, its sulfonamide group has been shown to exhibit moderate inhibitory effects on certain enzymes, suggesting its potential as a lead compound in therapeutic development.
In terms of synthesis, 2-(Thiophen-2-ylmethanesulfonyl)acetic acid can be prepared through a multi-step process involving nucleophilic substitution and oxidation reactions. The synthesis typically begins with the preparation of the thiophene derivative, followed by the introduction of the methanesulfonyl group. Finally, the acetic acid moiety is incorporated through appropriate chemical transformations. This synthetic pathway has been optimized in recent studies to improve yield and purity, making it more feasible for large-scale production.
The physical properties of 2-(Thiophen-2-ylmethanesulfonyl)acetic acid include a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common solvents such as water and ethanol has been studied extensively, with results indicating moderate solubility depending on pH levels. These properties are crucial for determining its suitability in various chemical processes and applications.
Beyond drug discovery, 2-(Thiophen-2-ylmethanesulfonyl)acetic acid has shown promise in materials science. Its aromatic structure and functional groups make it a potential candidate for use in polymer synthesis and as an additive in advanced materials. Recent research has explored its role as a stabilizing agent in polymer matrices, where it enhances thermal stability and mechanical properties.
In conclusion, 2-(Thiophen-2-ylmethanesulfonyl)acetic acid, CAS No. 180044-46-6, is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and functional groups make it an invaluable tool in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing modern science and technology.
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